molecular formula C7H12N2O4 B2455278 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034554-58-8

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2455278
CAS No.: 2034554-58-8
M. Wt: 188.183
InChI Key: OADPMMHQGNUXGP-UHFFFAOYSA-N
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Description

. This compound is known for its molecular structure, which includes a tetrahydrofuran ring and an oxalamide group, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADPMMHQGNUXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran . This intermediate is then reacted with oxalyl chloride and an appropriate amine to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxalamide group produces primary amines.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Uniqueness

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for a variety of applications, distinguishing it from other similar compounds.

Biological Activity

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide functional group and a hydroxytetrahydrofuran moiety. The structural formula can be represented as follows:

C10H15N2O4\text{C}_{10}\text{H}_{15}\text{N}_{2}\text{O}_{4}

This compound exhibits properties that suggest potential interactions with biological systems, particularly in modulating cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The proposed mechanisms include:

  • Inhibition of Fibrosis : Studies indicate that this compound may suppress myofibroblast transdifferentiation, a crucial process in fibrosis development. By inhibiting this pathway, it can potentially reduce extracellular matrix (ECM) deposition and cellular contractility, which are key factors in fibrotic diseases.
  • Modulation of Enzymatic Activity : this compound may influence various enzymes involved in metabolic pathways, leading to altered cellular responses. This modulation can affect gene expression and protein synthesis, contributing to its therapeutic effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antifibrotic Activity : In a murine model of lung fibrosis induced by bleomycin, administration of the compound resulted in a significant reduction in histopathological markers of fibrosis. This suggests its potential as a therapeutic agent for treating fibrotic diseases.
  • Cell Culture Studies : In vitro experiments demonstrated that this compound effectively inhibited the proliferation of myofibroblasts. The compound altered cell morphology and reduced contractile forces within the cells, indicating its role in modulating fibrotic processes.

Biochemical Analysis

The biochemical properties of this compound include:

Property Description
Molecular Weight215.24 g/mol
SolubilitySoluble in DMSO and ethanol; limited solubility in water
StabilityStable under physiological conditions; sensitive to extreme pH levels

Future Directions

Research on this compound is still emerging, and several future directions can be anticipated:

  • Clinical Trials : Further clinical studies are necessary to evaluate the efficacy and safety profile of this compound in humans.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antifibrotic effects could provide insights into its therapeutic potential.

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